molecular formula C16H21NO3S2 B2788354 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methylbenzenesulfonamide CAS No. 2034540-59-3

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methylbenzenesulfonamide

Cat. No.: B2788354
CAS No.: 2034540-59-3
M. Wt: 339.47
InChI Key: XETDKHYYVSRXNJ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a hydroxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the hydroxy and sulfonamide groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or ketones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential in biological studies, particularly in the development of new therapeutic agents.

Medicine: Research indicates that derivatives of this compound may have medicinal properties, such as anti-inflammatory and antioxidant activities.

Industry: The compound is utilized in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methylbenzenesulfonamide exerts its effects involves interaction with molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methylbenzenesulfonamide

  • N-(5-hydroxy-3-(thiophen-2-yl)butyl)-3-methylbenzenesulfonamide

Uniqueness: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methylbenzenesulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer promising avenues for future research and development.

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Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-13-4-2-5-15(12-13)22(19,20)17-9-7-14(8-10-18)16-6-3-11-21-16/h2-6,11-12,14,17-18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDKHYYVSRXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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